2',6'-Dichloro-3'-fluoroacetophenone

Physicochemical characterization Solubility assessment Process chemistry

2',6'-Dichloro-3'-fluoroacetophenone (CAS 290835-85-7), also designated as 1-(2,6-dichloro-3-fluorophenyl)ethanone, is an aryl fluorinated ketone building block characterized by a specific 2,6-dichloro-3-fluoro substitution pattern on the aromatic ring. This halogenated derivative of acetophenone possesses a molecular formula of C8H5Cl2FO and a molecular weight of 207.03 g/mol, with key physicochemical properties including a density of 1.403 g/mL at 25 °C, a boiling point of 255 °C, and a refractive index of n20/D 1.529.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 290835-85-7
Cat. No. B032307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dichloro-3'-fluoroacetophenone
CAS290835-85-7
Synonyms2,6-Dichloro-3-fluoroacetophenone;  2’,6’-Dichloro-3’-fluoroacetophenone
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1Cl)F)Cl
InChIInChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3
InChIKeyVJBFZHHRVCPAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dichloro-3'-fluoroacetophenone (CAS 290835-85-7) Procurement-Grade Halogenated Acetophenone Building Block


2',6'-Dichloro-3'-fluoroacetophenone (CAS 290835-85-7), also designated as 1-(2,6-dichloro-3-fluorophenyl)ethanone, is an aryl fluorinated ketone building block characterized by a specific 2,6-dichloro-3-fluoro substitution pattern on the aromatic ring . This halogenated derivative of acetophenone possesses a molecular formula of C8H5Cl2FO and a molecular weight of 207.03 g/mol, with key physicochemical properties including a density of 1.403 g/mL at 25 °C, a boiling point of 255 °C, and a refractive index of n20/D 1.529 . Commercial availability typically ranges from 97% to 98% purity (HPLC), with the compound supplied as a colorless to light yellow clear liquid .

Why 2',6'-Dichloro-3'-fluoroacetophenone Cannot Be Replaced by Generic Acetophenone Analogs in Critical Synthetic Applications


The unique 2,6-dichloro-3-fluoro substitution pattern on the acetophenone scaffold of 2',6'-Dichloro-3'-fluoroacetophenone imparts specific steric and electronic properties that are not replicated by other halogenated acetophenone derivatives . This precise arrangement of substituents is critical for its role as a key intermediate in the synthesis of pharmaceutical agents, most notably the anti-cancer drug Crizotinib, where the compound serves as the direct precursor to the essential chiral alcohol intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol . Replacing this compound with a generic or differently substituted analog, such as 2,4-dichloro-5-fluoroacetophenone (used for the quinolone antibiotic Ciprofloxacin) or the 5-fluoro isomer (also explored for Crizotinib), would alter the downstream molecular architecture and the resulting biological activity of the final drug substance, thereby invalidating established synthetic routes and regulatory filings .

Quantitative Differentiation of 2',6'-Dichloro-3'-fluoroacetophenone (CAS 290835-85-7) Against Structural Analogs


Comparative Physicochemical Properties: 2',6'-Dichloro-3'-fluoroacetophenone vs. 2',4'-Dichloro-5'-fluoroacetophenone

The 2,6-dichloro-3-fluoro substitution pattern confers distinct physicochemical properties compared to the 2,4-dichloro-5-fluoro analog. The target compound 2',6'-dichloro-3'-fluoroacetophenone exhibits a density of 1.403 g/mL at 25 °C and a refractive index of 1.529 . In contrast, the regioisomer 2',4'-dichloro-5'-fluoroacetophenone demonstrates different solubility behavior, with its solid-liquid equilibrium increasing as a function of temperature, which is a critical parameter for crystallization-based purification processes .

Physicochemical characterization Solubility assessment Process chemistry

CYP450 Enzyme Inhibition Profile: 2',6'-Dichloro-3'-fluoroacetophenone vs. Broader Acetophenone Class

2',6'-Dichloro-3'-fluoroacetophenone demonstrates selective inhibition of the CYP2C19 isoform with a Ki of 850 nM, while exhibiting significantly weaker inhibition of CYP2E1 (IC50 = 50,000 nM) and CYP3A4 (IC50 = 2,810 nM) in human liver microsomes [1]. This selectivity profile is a direct consequence of its specific halogenation pattern, as a broad study of 24 acetophenone derivatives concluded that substrate size alone is insufficient to predict enzymatic reduction activity; specific electronic effects from substituents are the primary determinants [2].

Drug metabolism CYP450 inhibition ADME-Tox screening

Distinct Synthetic Utility: 2',6'-Dichloro-3'-fluoroacetophenone as a Direct Crizotinib Precursor vs. 5-Fluoro Isomer

The compound's 2,6-dichloro-3-fluoro substitution pattern is precisely matched to the structure of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, the key chiral alcohol intermediate in the synthesis of the FDA-approved anti-cancer drug Crizotinib (XALKORI®) [1]. In contrast, alternative synthetic routes have utilized the 5-fluoro regioisomer, 2,6-dichloro-5-fluoroacetophenone, as a substrate for enzymatic or catalytic asymmetric reduction to produce the same chiral alcohol intermediate [2]. The existence of these two distinct routes highlights that the 3-fluoro isomer is the direct, atom-economical precursor for the established synthetic pathway, whereas the 5-fluoro isomer requires an additional isomerization or alternative functionalization step.

Pharmaceutical intermediate Crizotinib synthesis Asymmetric reduction

High-Value Application Scenarios for 2',6'-Dichloro-3'-fluoroacetophenone (CAS 290835-85-7) Based on Quantitative Evidence


Key Intermediate in Crizotinib and ALK Inhibitor Synthesis

2',6'-Dichloro-3'-fluoroacetophenone is the direct and chemically congruent precursor for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, the essential chiral alcohol intermediate in the manufacturing process of Crizotinib (XALKORI®), an FDA-approved therapy for non-small cell lung cancer (NSCLC) [1]. The compound's specific 2,6-dichloro-3-fluoro substitution pattern allows for direct asymmetric hydrogenation or biocatalytic reduction to generate the required chiral center without the need for additional isomerization steps that would be required if using the 5-fluoro regioisomer [1]. This direct structural correspondence ensures regulatory compliance and maximizes atom economy in industrial-scale pharmaceutical manufacturing .

In Vitro ADME-Tox Screening for CYP2C19-Mediated Drug Interactions

Based on its quantifiable CYP450 inhibition profile (Ki = 850 nM for CYP2C19, with >59-fold selectivity over CYP2E1 and 3.3-fold selectivity over CYP3A4), 2',6'-dichloro-3'-fluoroacetophenone can serve as a selective probe or reference inhibitor in early-stage ADME-Tox screening panels [1]. Research teams evaluating potential drug-drug interactions or metabolic stability of new chemical entities can utilize this compound's distinct isoform selectivity to benchmark or calibrate CYP2C19 inhibition assays using human liver microsomes [1].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Exploration

The unique 2,6-dichloro-3-fluoro substitution pattern of 2',6'-dichloro-3'-fluoroacetophenone provides a well-defined electronic and steric environment on the acetophenone scaffold [1]. This compound can be systematically employed as a starting material for the synthesis of diverse libraries via ketone reduction, Wittig olefination, or oxidation to carboxylic acids and esters . Researchers engaged in medicinal chemistry SAR studies can use this compound to probe the effects of this specific halogenation pattern on target binding, cellular activity, or physicochemical properties, leveraging its quantifiable differences in density and CYP inhibition relative to other acetophenone derivatives [2].

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